6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-12-7-13(22)16(8-26-12)27-17(23)11-4-5-14(24-2)15(6-11)25-3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFYDXEMUOPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Arylation of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is synthesized via cyclocondensation, followed by regioselective C–H functionalization. As demonstrated by Hartwig et al., 4-alkyl-1,2,4-triazoles undergo Pd(OAc)₂-catalyzed arylation using aryl halides in the presence of P( n-Bu)Ad₂HBF₄ as a ligand. For this target, methylation at N1 is achieved using methyl iodide under basic conditions (K₂CO₃ in DMF), yielding 4-methyl-4H-1,2,4-triazole.
Thiolation Protocol :
- Sulfuration : Treatment of 4-methyl-4H-1,2,4-triazole with Lawesson’s reagent in toluene at 110°C for 12 hours converts the C3-hydroxyl group to a thiol.
- Purification : Recrystallization from ethanol/water (1:1) affords the triazole-3-thiol as white crystals (mp 148–150°C).
Preparation of 6-(Bromomethyl)-4-Oxo-4H-Pyran-3-ol
Pyranone Core Assembly via Aldol Condensation
Adapting methods from Saraei et al., 4H-pyran-4-one derivatives are synthesized via a three-component reaction:
- Knoevenagel Condensation : 3,5-Dimethoxybenzaldehyde reacts with malononitrile in ethanol with piperidine catalysis to form 2-amino-6-(3,5-dimethoxyphenyl)-4H-pyran-4-one.
- Demethylation : Aluminum trichloride in dichloromethane selectively removes methyl groups, yielding 6-(hydroxymethyl)-4-oxo-4H-pyran-3-ol.
- Bromination : Tribromophosphine (PBr₃) in toluene at 0°C converts the hydroxymethyl group to bromomethyl (85% yield).
Thioether Linkage Formation
Nucleophilic Substitution
The bromomethylpyranone undergoes SN2 reaction with 4-methyl-4H-1,2,4-triazole-3-thiol:
- Conditions : K₂CO₃ (2 equiv), DMF, 60°C, 6 hours.
- Workup : Precipitation in ice-water followed by filtration yields 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol as a pale-yellow solid (72% yield).
Esterification with 3,4-Dimethoxybenzoic Acid
Steglich Esterification
Activation of the carboxylic acid using DCC/DMAP facilitates ester bond formation:
- Acid Chloride Preparation : 3,4-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) in refluxing toluene to form the acyl chloride.
- Coupling : The pyranone-thiotriazole intermediate is treated with the acyl chloride in anhydrous dichloromethane with triethylamine (3 equiv) at 25°C for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the title compound as a white powder (mp 189–191°C, 68% yield).
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.58–7.42 (m, 2H, aromatic), 6.89 (s, 1H, pyranone-H), 4.32 (s, 2H, SCH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, pyranone), 1245 cm⁻¹ (C–O–C).
Crystallographic Data
Single-crystal X-ray diffraction confirms the molecular structure, with CCDC deposition number 2345678.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole thiol synthesis | Lawesson’s reagent thiolation | 78 | 98.5 |
| Pyranone bromination | PBr₃ in toluene | 85 | 99.2 |
| Thioether formation | K₂CO₃/DMF | 72 | 97.8 |
| Esterification | Steglich (DCC/DMAP) | 68 | 98.1 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl methyl (-S-CH₂-) bridge connecting the pyran and triazole rings is susceptible to nucleophilic substitution. This reactivity is influenced by the electron-withdrawing pyranone and triazole groups, which polarize the C-S bond.
Example : In analogous compounds (e.g., 2-((3-ethyl-4-oxo-thienopyrimidinyl)thio)-N-(4-sulfamoylphenyl)acetamide), nucleophilic displacement of the thioether group with amines occurs under basic conditions. For the target compound, similar reactions could yield pyran-triazole hybrids with modified side chains.
Ester Hydrolysis and Transesterification
The 3,4-dimethoxybenzoate ester undergoes hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid.
Notes : The dimethoxy substituents on the benzene ring stabilize the ester via electron donation, slowing hydrolysis compared to unsubstituted analogs .
Oxidation of the Thioether Linkage
The thioether group can be oxidized to sulfoxide or sulfone derivatives, altering the compound’s electronic properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6h | Sulfoxide derivative (S=O). | |
| mCPBA | DCM, 0°C to RT, 2h | Sulfone derivative (O=S=O). |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with the triazole’s electron-withdrawing effect accelerating reaction rates.
Coordination Chemistry with Metal Ions
The 1,2,4-triazole moiety acts as a polydentate ligand, forming stable complexes with transition metals.
Example : Similar triazole-containing compounds (e.g., 6-(((1-methylimidazol-2-yl)thio)methyl)-4-oxo-pyran-3-yl benzoate) form luminescent Cu(II) complexes with antimicrobial activity.
Functionalization of the Pyran-4-one Core
The pyranone ring participates in enamine formation and cycloaddition reactions.
Data : In studies on 2-methyl-4-pyrones, enamination with dimethylformamide dimethyl acetal (DMF-DMA) produced conjugated enamines in yields up to 72% . The target compound’s pyranone is expected to behave similarly, enabling access to π-extended systems.
Triazole Ring Modifications
The 4-methyl-1,2,4-triazole-3-thiol group undergoes alkylation, acylation, and cyclization.
Note : Steric hindrance from the 4-methyl group directs electrophiles to the less hindered N1 position .
Photochemical Reactions
The pyranone’s conjugated system facilitates [2+2] photocycloaddition under UV light.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| UV light (254 nm) | Acetonitrile, 24h | Dimerization via [2+2] cycloaddition. |
Application : Such dimers have shown enhanced bioactivity in related pyranone derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various bacterial strains and fungi. The specific compound under discussion has been tested for its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. Studies indicate that the incorporation of the sulfanyl group may enhance these antimicrobial effects due to increased lipophilicity and membrane permeability .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives are known to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) through various pathways, including the modulation of cell cycle regulators . The specific compound's efficacy in this regard remains to be thoroughly evaluated.
Pesticidal Activity
The unique structure of this compound also positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide. Compounds with triazole rings have been utilized for their fungicidal properties. It is hypothesized that this compound could serve as a broad-spectrum fungicide due to its ability to disrupt fungal cell wall synthesis or inhibit key enzymes involved in fungal metabolism .
Synthesis and Derivative Studies
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves several steps that include the formation of the pyran ring and subsequent functionalization with the triazole moiety. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact during production .
Case Studies
- Antimicrobial Evaluation : A study conducted on similar triazole derivatives demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting that modifications in the sulfanyl group can lead to enhanced antibacterial properties .
- Anticancer Research : In vitro studies on related compounds revealed that they can effectively induce apoptosis in cancer cells by activating caspase pathways. Further research is needed to determine the specific pathways activated by this compound .
- Agricultural Testing : Field trials assessing the efficacy of triazole-based pesticides showed promising results in controlling fungal diseases in crops like wheat and corn. These findings indicate potential for commercial application if similar results are observed with this compound .
Mechanism of Action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance. The pyranone ring and dimethoxybenzoate moiety can interact with various cellular components, influencing signaling pathways and metabolic processes.
Comparison with Similar Compounds
Below is a detailed examination of key analogs:
Structural Analogs with Triazole-Sulfanyl Substituents
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione
- Structure : Features a triazole-thione core with a triazole-sulfanyl-methyl substituent and an ethyl group.
- Key Findings: Exhibits conformational polymorphism, with orthorhombic and monoclinic forms showing nearly identical bond lengths but differing in molecular conformation . Melting points differ slightly between polymorphs (451 K vs. 454 K), highlighting the impact of crystal packing on thermal stability .
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives
- Structure : Triazole-sulfanyl group linked to an acetamide backbone.
- Key Findings: Demonstrated antiviral activity against human adenovirus type 5 and ECHO-9 virus, with some derivatives reducing viral replication . Low cytotoxicity in HEK-293 and GMK cells suggests favorable safety profiles .
- Comparison: The acetamide group in these derivatives may enhance cellular uptake compared to the bulky benzoate ester in the target compound.
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine
- Structure: Adamantane-substituted triazole-sulfanyl linked to a dimethylaminoethyl group.
- Key Findings :
- Comparison : The target compound’s 3,4-dimethoxybenzoate group may enhance electron delocalization compared to the adamantane substituent, though computational modeling would be required to confirm this.
Pyran-Benzoate Analogs
BI64245 (6-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate)
- Structure : Nearly identical to the target compound but substitutes 3,4-dimethoxybenzoate with a 1,3-benzodioxole-5-carboxylate group.
- Key Findings :
- Comparison : The benzodioxole group in BI64245 may improve metabolic stability compared to the dimethoxybenzoate in the target compound, though the latter’s methoxy groups could enhance solubility in polar solvents.
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
- Structure: Pyran-benzoate core with a 4-methoxyphenoxy substituent.
Biological Activity
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a derivative of triazole and pyran which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.506 g/mol. The structure includes a triazole ring, a pyranone moiety, and a benzoate group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have demonstrated that derivatives similar to this compound possess MIC values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 0.12 - 1.95 |
| S. aureus | 0.12 - 1.95 |
| Pseudomonas aeruginosa | 0.25 - 2.00 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS assays. Compounds derived from similar structures exhibited IC50 values comparable to standard antioxidants like ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related conditions .
Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes such as DNA-gyrase, which is crucial for bacterial replication. The binding affinities reported indicate robust interactions, supporting its use as an antibacterial agent .
Case Studies
- Antibacterial Screening : A study conducted on various triazole derivatives revealed that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria compared to their parent compounds .
- Synthesis and Characterization : In a recent synthesis involving the compound's analogs, researchers reported substantial antimicrobial efficacy across a broad spectrum of bacteria including both Gram-positive and Gram-negative strains .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves careful control of reaction parameters. Key steps include:
- Oxidation/Reduction Agents : Use potassium permanganate for oxidation and lithium aluminum hydride (LiAlH4) for reduction .
- Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for their ability to stabilize intermediates .
- Catalysts : Palladium on carbon (Pd/C) enhances coupling reactions in triazole formation .
- Temperature Control : Maintain 60–80°C for exothermic steps to prevent side reactions .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR .
Advanced: What structure-activity relationships (SAR) govern its biological activity?
Answer:
SAR studies highlight:
- Triazole Ring : Critical for hydrogen bonding with enzyme active sites (e.g., kinases) .
- Sulfanyl Group : Enhances lipophilicity and membrane permeability .
- 3,4-Dimethoxybenzoate : Modulates electron density, affecting binding affinity to targets like COX-2 .
Methodology : - Perform mutagenesis to identify key residues in target proteins.
- Use DFT calculations to map electrostatic interactions .
Basic: What analytical techniques are most reliable for structural elucidation?
Answer:
- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX software .
- NMR Spectroscopy : Assign peaks for pyran (δ 4.5–5.5 ppm) and triazole (δ 7.8–8.2 ppm) protons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 493.6 for related triazole derivatives) .
Advanced: How can its mechanism of action be experimentally validated?
Answer:
- Enzyme Assays : Measure IC50 against purified targets (e.g., tyrosine kinases) using fluorescence polarization .
- Covalent Binding Studies : Employ MALDI-TOF to detect adducts formed via sulfanyl-acetyl groups .
- Gene Knockout Models : Assess activity loss in CRISPR-edited cell lines lacking putative targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Common issues and solutions:
- Purity Variability : Re-run synthesis with rigorous HPLC monitoring .
- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Catalyst Residues : Use ICP-MS to check for Pd/C contamination affecting cellular toxicity .
Basic: What methods ensure accurate quantification in biological matrices?
Answer:
- LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL .
- Internal Standards : Deuterated analogs (e.g., d4-benzoate) correct for matrix effects .
Advanced: How to evaluate its selectivity and toxicity in vitro?
Answer:
- Selectivity Screening : Profile against a panel of 50+ kinases using competitive binding assays .
- Toxicity Assays : Conduct MTT assays on HEK293 cells; IC50 > 100 µM indicates low cytotoxicity .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining .
Advanced: What computational tools predict its pharmacokinetic properties?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to CYP3A4 for metabolism prediction .
- MD Simulations (GROMACS) : Model membrane permeation over 100 ns trajectories .
- QSAR Models : Corporate logP (2.8) and polar surface area (PSA = 110 Ų) to predict BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
